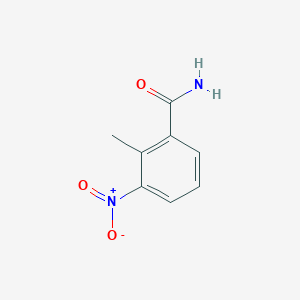

2-Methyl-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDXGSJTLUNXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290366-59-5 | |

| Record name | 2-methyl-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-3-nitrobenzamide CAS number 290366-59-5

An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide (CAS: 290366-59-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 290366-59-5), a key chemical intermediate in organic synthesis and medicinal chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, representative synthetic pathways, and critical applications, particularly its role as a precursor in the synthesis of significant pharmaceutical agents. Furthermore, this guide outlines detailed protocols for analytical characterization to ensure purity and identity, alongside essential safety and handling information. The synthesis of its direct precursor, 2-Methyl-3-nitrobenzoic acid, is also discussed, providing a complete view of its manufacturing context.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide. Its structure, featuring a methyl group and a nitro group ortho and meta to the benzamide functionality, respectively, makes it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the methyl group dictate its reactivity in further chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 290366-59-5 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Canonical SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [1] |

| InChI Key | RRDXGSJTLUNXHN-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | [4] |

| Appearance | Light yellow solid | Inferred from related compounds[5] |

| Melting Point | Data not available | The related precursor, 2-methyl-3-nitrobenzoic acid, has a melting point of 182-186 °C[6] |

| Boiling Point | Data not available | --- |

| Solubility | Likely insoluble in water | Inferred from the related acid, which is insoluble in water[7] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Complexity | 224 | [1][8] |

Synthesis and Manufacturing

This compound is typically not synthesized as a primary product but is derived from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The manufacturing process can therefore be viewed as a two-stage approach: the synthesis of the acid precursor, followed by its conversion to the target amide.

Caption: High-level workflow for the synthesis of this compound.

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid (Precursor)

This protocol is based on modern, cleaner production methods that utilize oxygen as the oxidant, which is environmentally preferable to traditional methods using strong acids like nitric acid.[9]

-

Reactor Setup: Charge a suitable reactor with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt-manganese bromide complex). The solvent amount should be 2-5 times the volume of the 3-nitro-o-xylene.[9]

-

Initiation of Reaction: Heat the mixture to the target oxidation temperature, typically between 90-100 °C.[9]

-

Oxidation: Introduce a stream of oxygen gas into the reactor. The reaction is an oxidation of the methyl group at the 1-position to a carboxylic acid. This position is activated for oxidation, while the other methyl group is less reactive.

-

Causality: The reaction is performed under normal pressure, which reduces the risk associated with high-pressure oxidation. Controlled temperature is critical to prevent side reactions and ensure selectivity.

-

-

Monitoring: Monitor the reaction progress by sampling the mixture and analyzing the concentration of the starting material (3-nitro-o-xylene) via gas chromatography (GC). The reaction is considered complete when the concentration drops below 1%.[9]

-

Work-up and Isolation: Once complete, cool the reaction mixture. The crude product will precipitate. Filter the mixture to isolate the crude 2-methyl-3-nitrobenzoic acid. The mother liquor containing the solvent and catalyst can be recovered and recycled.[9]

-

Purification: The crude product is purified by a conventional acid-base workup. Dissolve the solid in an aqueous base (e.g., NaOH solution), treat with activated carbon to decolorize, filter, and then re-acidify (e.g., with HCl) to precipitate the pure 2-methyl-3-nitrobenzoic acid product. Filter and dry the final product. The yield with this method can reach up to 80%.[9]

Protocol 2: Representative Synthesis of this compound

This protocol describes a standard and reliable laboratory method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.

-

Acyl Chloride Formation: In a fume hood, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction is exothermic and must be cooled.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The completion of this step can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.

-

Amidation: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in a dry, aprotic solvent (e.g., DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add a concentrated aqueous ammonium hydroxide solution dropwise with vigorous stirring.

-

Causality: The acyl chloride is highly electrophilic and reacts readily with the nucleophilic ammonia. The reaction is highly exothermic, and cooling is necessary to control the reaction rate and minimize side products.

-

-

Isolation and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a functionalized building block for constructing more complex molecules. Its precursor, 2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic drug used to treat multiple myeloma.[10][11]

The conversion of the nitro group to an amine is a key transformation. This resulting 3-amino-2-methylbenzamide scaffold is a critical pharmacophore in a variety of bioactive molecules.

Caption: Simplified mechanism of action of Lenalidomide, a drug synthesized from precursors like the topic compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound before its use in further synthetic steps, especially in a pharmaceutical context. A multi-step analytical workflow ensures comprehensive characterization.

Caption: General workflow for the analytical characterization of this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for determining the purity of the compound using reversed-phase HPLC with UV detection.

-

Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[12]

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]

-

Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.

-

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 254 nm.

-

Rationale: The aromatic nitrobenzamide structure strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.

-

-

Injection Volume: 10 µL.[12]

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The retention time provides qualitative identification against a reference standard.

Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and provide structural information through fragmentation patterns.

-

Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).[12]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or DCM.

-

GC Conditions:

-

Injector Temperature: 250 °C.[12]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[12]

-

Rationale: A temperature ramp ensures separation of the target compound from any more or less volatile impurities.

-

-

-

MS Conditions:

-

Data Analysis: Confirm the identity of the compound by matching its retention time to a standard and its mass spectrum to a library or by interpreting the fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of the compound (180.16).

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. The following information is derived from GHS classifications.[1]

Table 3: GHS Hazard Statements

| Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Source: PubChem[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5] If dust is generated, use a NIOSH-approved respirator.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.[5][6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][13] Store away from strong oxidizing agents.[5]

Conclusion

This compound, CAS 290366-59-5, is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, derived from its precursor 2-methyl-3-nitrobenzoic acid, position it as a key building block for drug discovery programs. Understanding its synthesis, analytical characterization, and safe handling is paramount for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide offer a robust framework for scientists working with this compound.

References

- This compound - Saflik Pharma.

- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.

- This compound | C8H8N2O3 | CID 3830592 - PubChem.

- What is the application of 2-Methyl-3-nitrobenzoic acid? - Guidechem.

- 290366-59-5|this compound|BLD Pharm.

- SAFETY D

- MSDS - OHS14953.

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic

- SAFETY D

- 2-METHYL-3-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.

- Analytical methods for determining 1,3-DNB and its metabolites -

- This compound - LookChem.

- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google P

- This compound - CymitQuimica.

- Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem.

- LC-MS for trace analysis of genotoxic impurities - Royal Society of Chemistry.

Sources

- 1. This compound | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. saflikpharma.com [saflikpharma.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lookchem.com [lookchem.com]

- 9. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. innospk.com [innospk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 290366-59-5|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Synthesis of 2-Methyl-3-nitrobenzamide from 2-Methyl-3-nitrobenzoic Acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-methyl-3-nitrobenzamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis begins with 2-methyl-3-nitrobenzoic acid and proceeds through a one-pot, two-step process involving the activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, followed by amidation with ammonia. This document details the underlying chemical principles, provides a meticulously validated experimental protocol, outlines critical safety considerations, and presents methods for product characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood synthetic pathway.

Introduction and Strategic Overview

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, central to the creation of countless pharmaceuticals, agrochemicals, and materials. This compound serves as a key building block, and its synthesis from the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, is a frequently required process.

Directly reacting a carboxylic acid with an amine (in this case, ammonia) is generally not feasible for amide formation. This is due to a competing and much faster acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack.

The most common and industrially scalable strategy for this activation is the conversion of the carboxylic acid into an acyl chloride.[1] This guide focuses on the use of thionyl chloride (SOCl₂) as the activating agent, a choice predicated on its high reactivity and the convenient nature of its byproducts (HCl and SO₂), which are volatile gases that can be easily removed from the reaction mixture. The subsequent reaction of the in-situ generated 2-methyl-3-nitrobenzoyl chloride with ammonia constitutes a variation of the classic Schotten-Baumann reaction, affording the desired amide in high yield.[1][] This one-pot approach is efficient, minimizing the need for isolation of the often-sensitive acyl chloride intermediate.[4]

Reaction Mechanism and Rationale

The overall synthesis proceeds in two distinct mechanistic steps within a single reaction vessel:

Step 1: Acyl Chloride Formation The synthesis is initiated by the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and after a proton transfer, the intermediate decomposes to form the highly reactive 2-methyl-3-nitrobenzoyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Driving off these gaseous byproducts helps to push the reaction equilibrium towards the product, ensuring a high conversion rate.

Step 2: Nucleophilic Acyl Substitution (Amidation) Once the formation of the acyl chloride is complete, aqueous ammonia is introduced. The nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the stable this compound product. A second equivalent of ammonia acts as a base to neutralize the HCl formed during this step.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and justifications to ensure reproducibility and safety.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Role |

| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | C₈H₇NO₄ | 181.15 g/mol | Starting Material |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 g/mol | Activating Agent |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Solvent |

| Ammonium hydroxide (28-30% aq. soln.) | 1336-21-6 | NH₄OH | 35.04 g/mol | Nitrogen Source/Base |

| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | Washing Agent |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and vacuum flask for filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

Synthetic Procedure

--- CAUTION: This entire procedure must be performed in a certified chemical fume hood due to the use of toxic and corrosive reagents. ---

Step 1: Formation of 2-Methyl-3-nitrobenzoyl Chloride

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-3-nitrobenzoic acid (9.05 g, 50 mmol).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to create a suspension.

-

Carefully add thionyl chloride (5.5 mL, 75 mmol, 1.5 equivalents) to the suspension dropwise at room temperature. Note: The addition may be exothermic and will result in the evolution of HCl and SO₂ gas.

-

Once the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.

-

After the reflux period, allow the reaction mixture to cool to room temperature. Excess thionyl chloride and DCM can be removed under reduced pressure, but for this one-pot procedure, proceed directly to the next step after cooling.

Step 2: Amidation to form this compound

-

Cool the flask containing the 2-methyl-3-nitrobenzoyl chloride solution in an ice bath to 0-5°C. Effective cooling is crucial as the subsequent amidation is highly exothermic.

-

Slowly and carefully add concentrated ammonium hydroxide solution (~15 mL, ~225 mmol) dropwise to the cold, stirred reaction mixture. Maintain the temperature below 10°C throughout the addition. A precipitate of the product will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Step 3: Product Isolation and Purification

-

Filter the solid product using a Buchner funnel under vacuum.

-

Wash the crude product cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any ammonium salts.

-

Wash the cake with a small portion of cold DCM or diethyl ether to aid in drying.

-

Dry the collected solid under vacuum or in a drying oven at 60-70°C to a constant weight.

-

For higher purity, the crude this compound can be recrystallized from ethanol or an ethanol/water mixture.

Workflow Visualization

Caption: Figure 1. Experimental workflow for the synthesis of this compound.

Safety, Characterization, and Process Validation

Critical Safety Considerations

-

Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[5][6] It can cause severe burns upon skin contact and is a lachrymator.[5][7] All manipulations must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat, is mandatory.[8][9] Spills should be neutralized with sodium bicarbonate, not water.

-

2-Methyl-3-nitrobenzoic Acid: This compound is an irritant, causing skin and serious eye irritation.[10][11] Inhalation should be avoided. Standard PPE should be worn during handling.[12]

-

Reaction Hazards: The initial reaction with thionyl chloride releases toxic gases (HCl, SO₂). The amidation step is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the molecular structure by analyzing proton chemical shifts, integrations, and coupling patterns.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

FT-IR: To identify key functional groups, such as the N-H stretches (~3350, 3180 cm⁻¹), the C=O stretch of the amide (~1660 cm⁻¹), and the N-O stretches of the nitro group (~1530, 1350 cm⁻¹).

-

-

Mass Spectrometry: To confirm the molecular weight of the product (C₈H₈N₂O₃, MW = 180.16 g/mol ).[13]

Troubleshooting and Field Insights

-

Low Yield: This is often due to moisture in the reaction vessel or solvent during the acyl chloride formation step, which hydrolyzes both the thionyl chloride and the acyl chloride intermediate. Ensure all glassware is oven-dried and use anhydrous solvents. Incomplete reaction can also be a cause; ensure the reflux time is adequate.

-

Impure Product: If the final product is contaminated with the starting carboxylic acid, it indicates incomplete conversion to the acyl chloride or hydrolysis of the intermediate. Ensure sufficient thionyl chloride is used and that the workup effectively removes the acidic starting material. The aqueous washes are critical for removing inorganic salts. If purification is challenging, recrystallization is highly recommended.

Conclusion

The synthesis of this compound from 2-methyl-3-nitrobenzoic acid via an acyl chloride intermediate is a highly reliable and efficient method. The one-pot procedure detailed in this guide, which leverages thionyl chloride for carboxylic acid activation, offers high yields and operational simplicity. By adhering to the outlined experimental protocol, understanding the underlying chemical principles, and rigorously observing the safety precautions, researchers can confidently produce this valuable chemical intermediate for application in further synthetic endeavors.

References

-

Amide Synthesis - Fisher Scientific. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. [Link]

-

Chemistry of Amides - Chemistry LibreTexts. [Link]

-

1° Amides can be converted to Nitriles with Thionyl Chloride - Chemistry LibreTexts. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. [Link]

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine - ACS Publications. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. [Link]

-

2-Methyl-3-nitrobenzoic acid | C8H7NO4 - PubChem - NIH. [Link]

- US4153632A - 2-Methyl-3-nitrobenzophenone - Google P

-

This compound | C8H8N2O3 - PubChem - NIH. [Link]

-

HAZARD SUMMARY: THIONYL CHLORIDE - NJ.gov. [Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. actylislab.com [actylislab.com]

- 8. drexel.edu [drexel.edu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. This compound | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide: A Key Intermediate in Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecular scaffolds form the backbone of complex Active Pharmaceutical Ingredients (APIs), and their efficient synthesis is paramount to the pharmaceutical pipeline. 2-Methyl-3-nitrobenzamide, a substituted aromatic amide, has emerged as a compound of significant interest for researchers and scientists. Its unique trifunctional arrangement—a sterically accessible amide, a reactive nitro group, and a directing methyl group on a benzene core—makes it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, core applications in medicinal chemistry, and essential safety protocols, with a particular focus on its role as a precursor in the synthesis of high-value therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry. This section outlines the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 290366-59-5[1] |

| Molecular Formula | C₈H₈N₂O₃[1] |

| Molecular Weight | 180.16 g/mol [1] |

| Synonyms | 2-methyl-3-nitro-benzamide[1] |

| InChI Key | RRDXGSJTLUNXHN-UHFFFAOYSA-N[1] |

Structural Information

The compound's structure features a benzene ring substituted with a methyl group at position 2, a nitro group at position 3, and a carboxamide group at position 1. This specific arrangement governs its reactivity and utility in organic synthesis.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are instrumental in designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | PubChem[1] |

| XLogP3 | 1.0 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

| Rotatable Bond Count | 1 | LookChem[2] |

| Exact Mass | 180.05349212 Da | PubChem[1] |

| Complexity | 224 | LookChem[2] |

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the commercial viability of any chemical intermediate. The synthesis of this compound is typically achieved from readily available starting materials via a logical, multi-step pathway.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be disconnected at the amide bond, pointing to 2-methyl-3-nitrobenzoic acid or its activated derivative (e.g., an acyl chloride) and ammonia as direct precursors. The 2-methyl-3-nitrobenzoic acid itself can be synthesized from either 3-nitro-o-xylene via selective oxidation or from m-toluic acid via regioselective nitration. The latter is often preferred for its high selectivity under controlled conditions.

Key Synthetic Step: Amidation of 2-Methyl-3-nitrobenzoyl Chloride

The final step in the primary synthesis of this compound is the amidation of an activated carboxylic acid derivative. The use of the acyl chloride is a field-proven, high-yielding method.

Experimental Protocol:

-

Activation of Carboxylic Acid: 2-Methyl-3-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. This reaction quantitatively converts the carboxylic acid to the more reactive 2-methyl-3-nitrobenzoyl chloride.[3] Excess thionyl chloride is subsequently removed by distillation under reduced pressure.

-

Amidation: The crude 2-methyl-3-nitrobenzoyl chloride is dissolved in an inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The solution is cooled in an ice bath.

-

Amine Addition: An aqueous solution of ammonia or ammonium hydroxide is added dropwise to the cooled acyl chloride solution with vigorous stirring. The reaction is typically exothermic and maintaining a low temperature is crucial to minimize side reactions.

-

Work-up and Purification: Upon completion, the reaction mixture is partitioned between the organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-3-nitrobenzamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methyl-3-nitrobenzamide in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes predictive methodologies based on physicochemical properties and provides a robust, field-proven experimental protocol for generating high-quality, reliable data in-house.

Introduction: The Critical Role of Solubility

This compound is an aromatic compound featuring a benzamide scaffold substituted with both a methyl and a nitro group. As a functionalized benzamide, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The successful progression of any compound through the development pipeline—from synthesis and purification to formulation and biological screening—is fundamentally dependent on a thorough understanding of its solubility characteristics.

Solubility data is not merely a physical constant; it is a critical parameter that dictates:

-

Reaction Kinetics and Yield: The choice of solvent directly impacts reaction rates and equilibrium positions.

-

Purification Strategies: Crystallization, a primary method for purification, relies entirely on differential solubility in various solvent systems.

-

Formulation Development: For a compound to be a viable drug candidate, its solubility in pharmaceutically acceptable solvents and excipients is paramount for achieving desired bioavailability.

-

Analytical Method Development: Accurate and reproducible analytical methods require the analyte to be fully dissolved in the chosen mobile phase or diluent.

This guide provides the theoretical grounding and practical instruction necessary to approach the solubility of this compound with scientific rigor.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure.[1] An analysis of the functional groups present in this compound allows for a qualitative prediction of its behavior in different solvent environments.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| Molecular Formula | C₈H₈N₂O₃ | [PubChem] |

| Molecular Weight | 180.16 g/mol | [PubChem] |

| SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [PubChem] |

| CAS Number | 290366-59-5 | [PubChem] |

Caption: Table 1. Key physicochemical properties of this compound.

The molecule's structure presents a duality of polarity:

-

Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) contribute to the molecule's hydrophobic character.

-

Polar Moieties: The nitro group (-NO₂) is strongly polar and electron-withdrawing, acting as a potent hydrogen bond acceptor.[2][3] The primary amide group (-CONH₂) is also highly polar and is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen).

This combination suggests that this compound is a polar molecule, and its solubility will be highest in solvents that can effectively interact with its polar functional groups. Its solubility in nonpolar solvents is expected to be limited.

Caption: Key functional groups influencing the solubility of this compound.

Theoretical Framework: Hansen Solubility Parameters (HSP)

While the "like dissolves like" principle is a useful heuristic, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility. While the specific HSP values for this compound are not published, the table below provides values for common organic solvents, allowing researchers to select a diverse range for experimental testing.

| Solvent | Type | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Caption: Table 2. Hansen Solubility Parameters for a range of common organic solvents.[5][6][7]

Experimental Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This section provides a detailed, step-by-step protocol for the reliable determination of the equilibrium solubility of this compound. The isothermal shake-flask method is a gold-standard technique, and its coupling with gravimetric analysis ensures high accuracy and trustworthiness.[8][9]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant, controlled temperature for a sufficient duration to achieve phase equilibrium. This results in the formation of a saturated solution in contact with the undissolved solid. The concentration of the solute in the clear, saturated supernatant is then accurately measured by isolating the dissolved solid via solvent evaporation and weighing the residue.[10]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., with a thermostatic water bath) is crucial for obtaining reproducible and meaningful data.[10][11]

-

Using Excess Solute: This ensures that the solution reaches its maximum saturation point.

-

Extended Equilibration Time (24-72 hours): Many organic compounds, especially those with stable crystal lattices, dissolve slowly. A long agitation period is necessary to ensure true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated or undersaturated state.

-

Filtration: Using a syringe filter is critical to separate the saturated solution from any undissolved microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Gravimetric Finish: This method is highly accurate as it relies on the direct measurement of mass, a fundamental SI unit. It is less susceptible to interference from impurities compared to spectroscopic methods unless the impurity is non-volatile.

Step-by-Step Methodology

Sources

- 1. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. msesupplies.com [msesupplies.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-3-nitrobenzamide structural analogues and derivatives

An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide: Structural Analogues and Derivatives in Drug Discovery

Abstract

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. The introduction of a nitro group, particularly in the 2-methyl-3-nitro configuration, imbues the benzamide molecule with a unique electronic and steric profile, opening avenues for the development of highly specific and potent modulators of biological targets. This technical guide provides a comprehensive exploration of this compound and its structural analogues, intended for researchers, medicinal chemists, and drug development professionals. We will delve into synthetic strategies, critically analyze key biological activities with a focus on anticancer and antimicrobial applications, and elucidate the fundamental structure-activity relationships (SAR) that govern the efficacy of this compound class. Detailed, field-proven experimental protocols are provided to empower researchers to validate and expand upon the findings presented herein.

Introduction: The Strategic Value of the Nitrobenzamide Scaffold

Benzamide derivatives are ubiquitous in pharmacology, recognized for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the benzamide core lies in its ability to form critical hydrogen bonds and engage in various non-covalent interactions within enzyme active sites. The strategic addition of a nitro moiety, as seen in this compound, serves multiple purposes. It acts as a potent electron-withdrawing group, modulating the acidity of the amide proton and the overall electronic distribution of the aromatic ring. Furthermore, the nitro group can be a key pharmacophore itself, susceptible to bioreduction in hypoxic environments (e.g., solid tumors) or by specific microbial enzymes to produce cytotoxic reactive nitrogen species.[3] This guide uses this compound as a focal point to explore the vast therapeutic potential of its derivatives.

Core Compound Profile: this compound

Understanding the fundamental properties of the parent compound is essential for designing effective analogues.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| CAS Number | 290366-59-5 | [4] |

| IUPAC Name | This compound | [4] |

| Physical Appearance | Light yellow crystalline powder (typical for nitrobenzamides) | [5] |

| Predicted LogP | 1.0 | [6] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

The ortho-methyl group provides a steric constraint that can influence the planarity of the adjacent nitro group, a critical factor in determining biological activity.[8] The meta-nitro position, relative to the primary amide, significantly impacts the molecule's interaction with biological targets compared to other isomers.

Synthetic Strategies for Analogue Development

The synthesis of this compound derivatives typically begins with the commercially available precursor, 2-methyl-3-nitrobenzoic acid.[9][10] The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine, allowing for extensive diversification at the amide nitrogen.

Caption: General synthetic pathways for this compound and its derivatives.

Protocol 2.1: Synthesis of N-Substituted this compound Analogues

This protocol describes a standard amide coupling reaction, a cornerstone for generating a library of derivatives. The causality behind this choice is its high efficiency and broad substrate scope.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

Suspend 1.0 equivalent of 2-methyl-3-nitrobenzoic acid in anhydrous DCM.

-

Add 2.0-3.0 equivalents of oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

-

Rationale: Converting the carboxylic acid to the more reactive acyl chloride is a classic activation strategy that facilitates nucleophilic attack by the amine.

-

Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. Monitor by TLC.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Rationale: The base (TEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Rationale: The aqueous washes remove unreacted starting materials, the base, and salts, simplifying the purification process.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted this compound derivative.

-

Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

-

Key Biological Activities & Mechanisms of Action

The this compound scaffold has proven to be a fertile ground for discovering potent biological agents, most notably in the field of oncology.

Anticancer Activity: Potent PARP Inhibition

A primary mechanism through which benzamide derivatives exert anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP).[11] PARP enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[12][13]

Mechanism of Action: Synthetic Lethality In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In normal cells, these DSBs would be repaired by the functional HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death. This concept is known as "synthetic lethality."[13]

All clinically relevant PARP inhibitors are structural analogues of nicotinamide and competitively inhibit the binding of NAD+ to the PARP active site.[11][12] The benzamide core of the inhibitors mimics the nicotinamide moiety, forming key hydrogen bonds with residues like Gly863 and Ser904 in the PARP active site.[12]

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Protocol 3.1.1: In Vitro Chemiluminescent PARP Inhibition Assay

This protocol provides a reliable method to quantify the inhibitory potency (IC₅₀) of novel benzamide analogues against PARP1 and PARP2.[14]

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone-coated 96-well microplate

-

Activated DNA (e.g., calf thymus DNA)

-

Biotinylated NAD+

-

Test compounds (e.g., this compound derivatives) solubilized in DMSO

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate luminometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration of <1%).

-

Reaction Setup: To the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the diluted test compound or a vehicle control (DMSO).

-

Enzyme Addition: Initiate the reaction by adding recombinant PARP1 or PARP2 enzyme to the respective wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.

-

Stopping the Reaction & Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.

-

Detection:

-

Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.

-

Rationale: The streptavidin binds with high affinity to the biotin incorporated onto the histones, thus linking HRP to the plate in proportion to PARP activity.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds, including nitrobenzamides, are a known class of antimicrobial agents. Their mechanism often relies on the enzymatic reduction of the nitro group within the target organism.[3]

-

Antitubercular: Dinitrobenzamide derivatives have been identified as covalent inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[15]

-

Antiparasitic: Halo-nitrobenzamides have shown significant activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, with compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide exhibiting low micromolar potency.[16]

The general mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which are highly reactive and can cause lethal damage to cellular macromolecules like DNA.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

Caption: Key SAR drivers for this compound analogues.

-

The Nitro Group: The position and orientation are paramount. For many nitroaromatic compounds, mutagenic and biological activity is diminished when the nitro group is forced out-of-plane with the aromatic ring due to steric hindrance, as this can prevent proper fitting into an enzyme's active site.[8] The electron-withdrawing nature of the group is also fundamental to its role in mechanisms like DprE1 and PARP inhibition.

-

The Amide Linker: This group is often the primary point of interaction with the target protein. In PARP inhibitors, the -NH and C=O groups form critical hydrogen bonds in the nicotinamide-binding pocket.[11][12]

-

N-Substitutions: Modifying the amide nitrogen is a common strategy to alter physicochemical properties. Adding large or flexible groups can explore additional binding pockets within the target, potentially increasing potency and selectivity. These substitutions also heavily influence solubility and cell permeability.

-

Ring Substitutions: The ortho-methyl group of the core scaffold already provides a steric and electronic influence. Adding other substituents, such as halogens, can further modulate the molecule's properties. For example, in antitrypanosomal agents, chloro-substitutions were found to be beneficial for activity.[16]

Future Directions and Therapeutic Potential

The this compound scaffold and its derivatives remain a promising area for therapeutic innovation.

-

Optimizing Selectivity: While many PARP inhibitors target both PARP1 and PARP2, designing analogues with greater selectivity could lead to improved therapeutic windows and reduced off-target effects.

-

Dual-Target Inhibitors: The scaffold could be elaborated to inhibit PARP and another synergistic target within the DNA damage response (DDR) pathway, potentially overcoming resistance mechanisms.

-

Expanding Therapeutic Areas: While oncology is a major focus, the demonstrated antimicrobial and antiparasitic activities warrant further investigation.[15][16] Optimizing analogues for these indications, focusing on selective toxicity for the pathogen over the host, is a key challenge.

-

Bioreductive Prodrugs: The nitro group is a classic "trigger" for bioreductive activation. Designing analogues specifically for activation in the hypoxic microenvironment of solid tumors could lead to highly targeted cancer therapies.

References

- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic

- The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. OctoChem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.

- Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. PubMed.

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science.

- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- This compound | C8H8N2O3 | CID 3830592. PubChem.

- 2-methyl-3-nitrobenzoic Acid synthesis. ChemicalBook.

- 2-methyl-3-nitrobenzoic Acid. Mahavir Synthesis.

- Benchmarking the selectivity of 2-Cyano-4-nitrobenzamide against PARP1 and PARP2. Benchchem.

- This compound (C8H8N2O3). PubChemLite.

- This compound. LookChem.

- Inhibitors of PARP: Number crunching and structure gazing. PMC.

- PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI.

- PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. PubMed.

- Structure–Activity Relationships in Nitro-Aromatic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mahavirsynthesis.com [mahavirsynthesis.com]

- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methyl-3-nitrobenzamide, a compound with limited direct research but significant potential inferred from its structural class. Substituted benzamides and nitroaromatic compounds have established roles in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory effects. This document synthesizes the available information on related compounds to build a robust scientific rationale for the investigation of this compound. We will delve into its synthesis, propose detailed experimental protocols for the evaluation of its biological efficacy, and elucidate potential mechanisms of action through key signaling pathways. This guide is designed to be a foundational resource for initiating a structured research program into this promising molecule.

Introduction: The Scientific Rationale for Investigating this compound

The benzamide scaffold is a privileged motif in drug discovery, forming the structural core of numerous therapeutic agents.[1] The versatility of the benzamide structure allows for a wide range of pharmacological activities through various substitutions on the phenyl ring.[1] The subject of this guide, this compound, incorporates two key substituents: a methyl group and a nitro group. The nitro group is a particularly interesting functional group in medicinal chemistry; its strong electron-withdrawing nature and potential for bioreduction are central to the biological activity of many nitroaromatic compounds.[2] This bioreduction can lead to the formation of reactive nitrogen species, which can induce cellular damage, a mechanism exploited in both antimicrobial and anticancer therapies.[2]

While direct biological data for this compound is scarce, the well-documented activities of other nitrobenzamide derivatives provide a strong impetus for its investigation.[3][4] This guide will therefore extrapolate the potential biological activities of this compound based on the established pharmacology of its structural analogs, providing a solid, evidence-based framework for future research.

Synthesis and Physicochemical Properties

The logical and most common synthetic route to this compound is from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid.

Synthesis Protocol

The conversion of a carboxylic acid to a primary amide can be efficiently achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by amination.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-methyl-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Allow the reaction to proceed for 1-2 hours at 0-5 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding cold water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [5] |

| Molecular Weight | 180.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 290366-59-5 | [6] |

| Predicted LogP | 1.5 | (Predicted) |

| Predicted Solubility | Poorly soluble in water | (Inferred) |

Potential Biological Activities and Hypothesized Mechanisms of Action

Based on the activities of structurally related nitrobenzamides, we can hypothesize that this compound will exhibit anticancer and antimicrobial properties.

Anticancer Activity

Nitrobenzamide derivatives have shown promise as anticancer agents, with several proposed mechanisms of action.[3] Two of the most relevant to this class of compounds are the inhibition of tubulin polymerization and the inhibition of Poly(ADP-ribose) polymerase (PARP).

3.1.1. Inhibition of Tubulin Polymerization

Hypothesis: this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Mechanism of Action: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[7] Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[7] This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.[8]

Caption: Proposed pathway of apoptosis induction via inhibition of tubulin polymerization.

3.1.2. PARP Inhibition

Hypothesis: this compound may act as a PARP inhibitor, leading to an accumulation of DNA damage and inducing apoptosis, particularly in cancer cells with existing DNA repair defects.

Mechanism of Action: PARP enzymes are crucial for DNA single-strand break repair.[9] Inhibition of PARP leads to the accumulation of single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication.[10] In cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and apoptosis.[10] The cleavage of PARP by caspases is also a hallmark of apoptosis.[1]

Caption: Apoptosis induction through PARP inhibition and accumulation of DNA damage.

Antimicrobial Activity

Hypothesis: this compound is likely to exhibit antimicrobial activity, particularly against anaerobic bacteria, through the reductive activation of its nitro group.

Mechanism of Action: The antimicrobial activity of many nitroaromatic compounds is dependent on the reduction of the nitro group to form cytotoxic reactive nitrogen species.[2] This reduction is carried out by microbial nitroreductases, which are often more active under anaerobic conditions.[11] These reactive intermediates can then cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[2]

Caption: Proposed mechanism of antimicrobial activity via reductive activation.

Experimental Protocols for Biological Evaluation

A systematic evaluation of this compound's biological activity should begin with in vitro assays to determine its cytotoxic and antimicrobial potential.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

Non-cancerous cell line (e.g., HEK293T) for selectivity assessment

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treat the cells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

4.1.2. Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and stain with PI/RNase A solution.

-

Analyze the cell cycle distribution using a flow cytometer.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

96-well microtiter plates

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent and make serial twofold dilutions in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate the wells with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 16-20 hours.[12]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Sources

- 1. molbiolcell.org [molbiolcell.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 290366-59-5|this compound|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 11. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 2-Methyl-3-nitrobenzamide as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

An In-depth Technical Guide for Chemical and Pharmaceutical Development

Abstract

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic ring systems remains a cornerstone of molecular design. 2-Methyl-3-nitrobenzamide has emerged as a highly valuable and versatile starting material, uniquely primed for conversion into diverse and pharmaceutically relevant heterocyclic cores. The strategic placement of the nitro, methyl, and benzamide functionalities on an aromatic scaffold allows for a series of powerful intramolecular and intermolecular transformations. This guide details the core chemical principles, reaction mechanisms, and field-proven protocols for leveraging this compound as a precursor. The central strategy revolves around the reductive cyclization of the nitro group, which acts as a masked amine. This single transformation unlocks pathways to two critical classes of heterocycles: Indazolones and Quinazolinones . This document serves as a technical resource for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to exploit this precursor in synthetic campaigns.

The Precursor: this compound Profile

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its three key functional groups. The nitro group serves as a latent amino group, the amide provides a nucleophilic/electrophilic center for cyclization, and the methyl group offers a site for C-H activation or cyclization.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 290366-59-5 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Light beige or yellow solid | [2] |

| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. | [1][3] |

Synthesis of the Precursor

The common laboratory and industrial synthesis of the parent acid, 2-methyl-3-nitrobenzoic acid, typically starts from the oxidation of 3-nitro-o-xylene.[4][5] The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation, often achieved via an acid chloride intermediate or by using modern peptide coupling agents. This straightforward access to the starting material enhances its practicality for large-scale synthetic applications.

The Cornerstone Transformation: Reductive Cyclization

The synthetic power of this compound is unlocked through the reduction of its nitro group. This transformation is not merely about forming an amine; it is about generating a highly reactive ortho-amino-substituted intermediate in situ that is immediately poised for cyclization. The choice of reducing agent is therefore a critical experimental parameter, dictating the chemoselectivity, reaction conditions, and ultimate heterocyclic product.

Causality in Reagent Selection

The selection of a reducing agent is guided by the desired outcome and the tolerance of other functional groups.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and high-yielding method, often considered the "gold standard" for nitro reductions.[6] Its primary drawback is its high reactivity, which can lead to the reduction of other sensitive functionalities (e.g., alkynes, alkenes, some carbonyls). It is the method of choice when the substrate is otherwise robust.

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, cost-effective methods that are highly tolerant of other reducible groups, making them ideal for complex molecules.[6][7] Tin(II) chloride, in particular, is valued for its mildness.[6] The acidic conditions, however, may not be suitable for acid-labile substrates.

-

Sodium Dithionite (Na₂S₂O₄): This reagent is exceptionally useful for one-pot reductive condensations, especially in aqueous or mixed-solvent systems.[8] It is mild and often used to reduce a nitro group in the presence of an aldehyde, facilitating immediate reaction of the newly formed amine.

| Reagent System | Typical Conditions | Key Advantages | Considerations |

| H₂ / Palladium on Carbon (Pd/C) | H₂ (balloon or Parr shaker), Methanol/Ethanol, rt | High yield, clean reaction, catalyst is recyclable | Can reduce other functional groups, requires specialized hydrogenation equipment |

| Iron Powder (Fe) / Acid | Fe, Acetic Acid or HCl, Heat | Inexpensive, highly chemoselective for nitro groups | Requires acidic conditions, often requires filtration of iron salts |

| Tin(II) Chloride (SnCl₂) | SnCl₂, Ethanol or HCl, Heat | Mild, tolerates many functional groups | Stoichiometric tin waste is generated |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/DMF, Heat | Excellent for one-pot tandem reactions, mild conditions | Reagent can decompose, requires aqueous conditions |

General Mechanistic Workflow

The overarching strategy involves two fundamental steps that can often be combined into a single synthetic operation. This process is the gateway to the subsequent divergent synthetic pathways.

Caption: General workflow for heterocyclic synthesis.

Pathway A: Synthesis of 4-Methyl-2,3-dihydro-1H-indazol-3-ones

Rationale and Mechanism